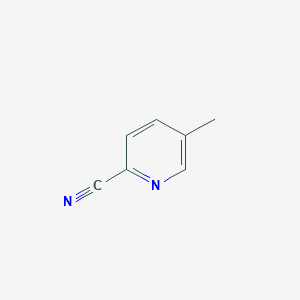

5-Methylpyridine-2-carbonitrile

Beschreibung

Significance and Research Context of 5-Methylpyridine-2-carbonitrile within Heterocyclic Chemistry

This compound, a member of the pyridine (B92270) family, is a significant compound within the field of heterocyclic chemistry. Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form the structural core of countless natural products and synthetic molecules. ekb.egwiley.com Pyridine rings, in particular, are prevalent in numerous physiologically active chemicals. ekb.eg

The importance of this compound lies in its role as a versatile chemical intermediate. indiamart.com Its structure, which incorporates a pyridine ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position, provides a reactive scaffold for constructing more complex molecules. indiamart.comfishersci.ca The nitrile group and the pyridine ring itself can undergo various chemical transformations, allowing chemists to introduce new functional groups and build intricate molecular architectures. This makes it a valuable building block in the synthesis of a wide range of organic compounds. indiamart.com

Interdisciplinary Relevance of this compound Studies

The utility of this compound as a synthetic intermediate extends its relevance beyond pure chemistry into several interdisciplinary fields. Its primary application is in the synthesis of agrochemicals and pharmaceuticals, linking synthetic organic chemistry with agricultural science and medicinal chemistry. indiamart.com

In medicinal chemistry, pyridine derivatives are crucial components of many drugs. ekb.eg While specific therapeutic applications involving this exact compound are part of broader research, its role as a precursor allows for the development of novel pharmaceutical agents. For instance, related nicotinonitrile structures are found in drugs with diverse activities. ekb.eg The study of compounds like this compound is therefore integral to the discovery and development of new medicines.

Furthermore, the compound's versatility makes it valuable in the development of functionalized materials, highlighting its relevance in materials science. indiamart.com The ability to modify its structure allows for the creation of new materials with specific desired properties.

Properties and Identification of this compound

The following table summarizes key identifiers and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-pyridinecarbonitrile | sigmaaldrich.com |

| Synonyms | 2-Cyano-5-methylpyridine, 5-Methylpicolinonitrile | indiamart.comfishersci.ca |

| CAS Number | 1620-77-5 | sigmaaldrich.comapolloscientific.co.uk |

| Molecular Formula | C7H6N2 | indiamart.comfishersci.se |

| Molecular Weight | 118.14 g/mol | fishersci.sesigmaaldrich.com |

| Physical Form | Beige solid / Powder | indiamart.comsigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.com |

Detailed Research Findings

Research on this compound largely focuses on its synthesis and its use as a precursor for other valuable chemicals.

One patented method for preparing related compounds involves the synthesis of 2-substituted-5-methylpyridines from intermediates such as methylcyclobutane-carbonitrile. google.com A more direct route to a key precursor, 2-chloro-5-methylpyridine, can start from the condensation of propionaldehyde (B47417) and an acrylic ester. This forms a 4-formylpentanoate ester, which is then aminated and cyclized. The resulting dihydropyridone is halogenated to give a dihalo compound, which can then be converted to 2-hydroxy-5-methylpyridine (B17766) (which exists in equilibrium with its tautomer, 5-methyl-2(1H)-pyridone). Subsequent chlorination yields 2-chloro-5-methylpyridine, a direct precursor for many derivatives. epo.org The nitrile can be introduced through various standard synthetic methods.

The compound serves as a laboratory chemical, primarily used in organic synthesis. indiamart.com Its chemical reactivity allows it to be a starting point for creating a variety of more complex pyridine derivatives, which are explored for applications in pharmaceuticals and agrochemicals. indiamart.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEQVZZZYLHNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167285 | |

| Record name | 5-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-77-5 | |

| Record name | 5-Methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpicolinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLPICOLINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTZ4BG8Z8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Methylpyridine 2 Carbonitrile

Established Synthetic Pathways for 5-Methylpyridine-2-carbonitrile and its Derivatives

The construction of the this compound framework and its analogues relies on a foundation of well-established synthetic organic chemistry principles. These methods often involve the strategic formation of the pyridine (B92270) ring system, followed by or concurrent with the introduction of the methyl and cyano functionalities.

Ring Formation and Functionalization Approaches for Pyridine-Carbonitrile Scaffolds

The synthesis of pyridine rings is a cornerstone of heterocyclic chemistry, with numerous methods available for their construction. baranlab.org These approaches often rely on condensation reactions of carbonyl compounds or cycloaddition reactions. baranlab.org The functionalization of these pre-formed pyridine rings is a common strategy to introduce groups like the cyano and methyl groups found in this compound. researchgate.net Pyridine scaffolds are prevalent in over 7000 drug molecules, underscoring the importance of these synthetic strategies. nih.gov

One general approach involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849), which can be followed by an oxidation step to yield the pyridine ring. baranlab.org Variations of this method have been developed to allow for the synthesis of asymmetrically substituted pyridines. baranlab.org Another powerful strategy is the transition metal-catalyzed [2+2+2] cycloaddition reaction, which provides a direct route to pyridine ring systems from nitriles and alkynes. researchgate.net This method has seen significant advancements, enabling control over the substitution pattern and even the introduction of chirality. researchgate.net

The functionalization of existing pyridine rings to introduce a cyano group can be achieved through various methods, including the reaction of pyridine N-oxides with cyanide ions. thieme-connect.de

Cyanation and Methylation Strategies in this compound Synthesis

The introduction of the cyano and methyl groups onto the pyridine ring is a critical aspect of synthesizing this compound. Direct cyanation of pyridines can be accomplished by treating them with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide. thieme-connect.de This method has been shown to convert various pyridines into their corresponding 2-cyano derivatives. thieme-connect.de

Another key strategy for introducing a cyano group is through the ammoxidation of methylpyridines. thieme-connect.de This process involves the reaction of a methyl-substituted pyridine with ammonia and oxygen at high temperatures over a catalyst.

Methylation of the pyridine ring can be achieved through various C-H activation and functionalization strategies. For instance, ruthenium-catalyzed meta-C–H functionalization provides a route to introduce alkyl groups at the meta-position of arenes. acs.org

A common precursor for the synthesis of this compound is 2,5-dimethylpyrazine (B89654). In a patented method, 2,5-dimethylpyrazine is oxidized in the presence of a catalyst to produce 5-methylpyrazine-2-carboxylic acid, which can then be converted to the desired nitrile. google.com

| Starting Material | Reagents | Product | Yield (%) |

| Pyridines (general) | 1. HNO₃, TFAA; 2. KCN (aq) | 2-Cyanopyridines | ~52% (average) thieme-connect.de |

| 2-Methylpyridines | Ammoxidation | 2-Cyanopyridines | Not specified thieme-connect.de |

| 2,5-Dimethylpyrazine | O₂, Catalyst | 5-Methylpyrazine-2-carboxylic acid | High google.com |

Palladium-Catalyzed Cross-Coupling Reactions for this compound Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are widely used to synthesize derivatives of this compound. mdpi.comresearchgate.net The Suzuki-Miyaura cross-coupling reaction, in particular, is a practical method for creating biaryl compounds due to its tolerance of various functional groups and generally good yields. mdpi.com

For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, catalyzed by tetrakis(triphenylphosphine)palladium(0), produces a range of novel 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.comresearchgate.net This highlights the utility of palladium catalysis in functionalizing pyridine rings.

Other palladium-catalyzed reactions, such as the Sonogashira, Heck, and Stille cross-coupling reactions, have also been employed to create functionalized derivatives. nih.gov These reactions allow for the introduction of alkynyl, alkenyl, and aryl groups, respectively, providing access to a wide variety of complex molecules. nih.gov

Table of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatives:

| Pyridine Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Suzuki-Miyaura | 5-Aryl-2-methylpyridin-3-amines mdpi.comresearchgate.net |

| Haloaryl-tricarbadecaboranyl complexes | Terminal alkynes | Pd(dppf)₂Cl₂/CuI | Sonogashira | Alkynyl-linked derivatives nih.gov |

| Haloaryl-tricarbadecaboranyl complexes | Terminal alkenes | Pd(OAc)₂ | Heck | Alkene-functionalized products nih.gov |

| Haloaryl-tricarbadecaboranyl complexes | Organotin compounds | Pd(PPh₃)₂Cl₂ | Stille | Aryl/alkenyl-functionalized products nih.gov |

| 1-Boc 2-methylthio-dihydropyrimidines | Organostannane reagents | Pd₂(dba)₃, (2-furyl)₃P, CuTC | Liebeskind-Srogl type | 2-Aryl-dihydropyrimidines nih.gov |

Acyl Chloride Reaction Methodologies in Derivative Synthesis

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in the synthesis of other functional groups. libretexts.orgchemguide.co.uk They are readily attacked by nucleophiles, leading to the substitution of the chloride. libretexts.org This reactivity makes them valuable for creating a variety of derivatives from a carboxylic acid precursor.

The conversion of a carboxylic acid to an acyl chloride can be achieved using reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). chemguide.co.uk Thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gases and easily removed. chemguide.co.uk

Once formed, acyl chlorides can react with a range of nucleophiles to produce esters, amides, and anhydrides. youtube.com For instance, reaction with an alcohol yields an ester, while reaction with an amine produces an amide. youtube.com This versatility allows for the transformation of a carboxylic acid group, potentially derived from the nitrile of this compound, into a wide array of other functionalities.

| Acyl Chloride Reaction | Nucleophile | Product |

| Hydrolysis | Water | Carboxylic Acid libretexts.orgyoutube.com |

| Alcoholysis | Alcohol | Ester libretexts.orgyoutube.com |

| Aminolysis | Ammonia/Amine | Amide libretexts.org |

| Reaction with Carboxylic Acid | Carboxylic Acid | Anhydride libretexts.org |

Condensation and Cyclization Reactions Leading to Pyridine-Carbonitrile Frameworks

Condensation and cyclization reactions are fundamental to the construction of the pyridine-carbonitrile framework. acsgcipr.org Multicomponent reactions (MCRs), where several simple starting materials are combined in a single step, are particularly efficient for building complex molecules like functionalized pyridines. acsgcipr.org

The Hantzsch pyridine synthesis is a classic example of a condensation reaction that forms a dihydropyridine, which can then be oxidized to the corresponding pyridine. acsgcipr.org The Guareschi-Thorpe and Bohlmann-Rahtz syntheses are other important condensation-based methods that directly yield aromatic pyridines. acsgcipr.org

More contemporary approaches involve cascade reactions, such as a three-component reaction of β-ketonitriles, ylide precursors, and aldehydes, which can lead to highly functionalized cyclic structures. organic-chemistry.orgresearchgate.net These reactions often proceed through a sequence of steps, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to form multiple carbon-carbon and carbon-heteroatom bonds in one pot. organic-chemistry.org

Catalytic Hydrogenation for Derivatization

Catalytic hydrogenation is a crucial method for the derivatization of pyridine rings, typically leading to the formation of piperidines. researchgate.net This reduction of the aromatic ring significantly alters the chemical and physical properties of the molecule.

Various catalysts are employed for this transformation, with palladium-based systems being common. researchgate.net Bimetallic nanoparticles, such as those containing palladium and silver or copper, have shown high activity and selectivity for the hydrogenation of pyridine and its derivatives under mild conditions. researchgate.net The development of efficient and stereoselective hydrogenation methods is an active area of research, with a focus on using milder conditions and achieving high enantioselectivity for the synthesis of chiral piperidines. researchgate.net

Reactivity Studies and Functional Group Interconversions of this compound

This compound is a substituted pyridine derivative featuring a methyl group at the 5-position and a cyano group at the 2-position. mendelchemicals.com This arrangement of functional groups on the electron-deficient pyridine ring imparts a unique reactivity profile, making it a valuable building block in organic synthesis. chemicalbook.com The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing cyano group, the activating methyl group, and the inherent electronic properties of the pyridine nucleus.

Oxidation Pathways and Mechanisms

The oxidation of this compound can selectively target the methyl group, leading to valuable synthetic intermediates. The primary products of such oxidations are 5-formylpyridine-2-carbonitrile and the more highly oxidized pyridine-2,5-dicarboxylic acid.

One established pathway involves the oxidative ammonolysis of related methylpyridines. For instance, studies on the oxidation of 2-methyl-5-ethylpyridine have shown that the methyl group at the 2-position reacts first. researchgate.net Applying similar principles, the methyl group of this compound can be oxidized. A common method for this transformation is the use of strong oxidizing agents like potassium permanganate, which can convert the methyl group to a carboxylic acid. wikipedia.org This process results in the formation of pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid. chemicalbook.comsigmaaldrich.com This dicarboxylic acid is a significant compound in its own right, used in the preparation of antiviral agents and as a component in the synthesis of coordination polymers. chemicalbook.com

Alternatively, selective oxidation to the aldehyde, 5-formylpicolinonitrile, can be achieved. This transformation provides a key intermediate for further functionalization, particularly in the synthesis of pharmaceuticals. frontierspecialtychemicals.com

Table 1: Oxidation Products of this compound

| Starting Material | Product | Common Reagents/Methods |

| This compound | Pyridine-2,5-dicarboxylic acid | Potassium Permanganate (KMnO₄) |

| This compound | 5-Formylpyridine-2-carbonitrile | Selective oxidation methods |

Reduction Reactions and Product Profiles

The cyano group of this compound is the primary site for reduction, which can yield either a primary amine or an aldehyde, depending on the reagents and conditions employed.

Complete reduction of the nitrile functionality affords (5-methylpyridin-2-yl)methanamine (B1354176). This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comlibretexts.org Catalytic methods often utilize hydrogen gas with catalysts such as palladium, platinum, or Raney nickel under elevated temperature and pressure. libretexts.orgcommonorganicchemistry.com Borane complexes, such as diisopropylaminoborane, have also proven effective for reducing a wide range of nitriles to primary amines with excellent yields and good functional group tolerance. nih.govorganic-chemistry.org

Partial reduction of the nitrile to an aldehyde yields 5-methylpyridine-2-carbaldehyde. chemicalbook.com This is a valuable transformation as pyridine aldehydes are important precursors in medicinal chemistry. wikipedia.orggoogle.com Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for this selective conversion at low temperatures.

Table 2: Reduction Products of this compound

| Product | Reagent Class | Specific Reagents |

| (5-Methylpyridin-2-yl)methanamine | Hydride Reductants | Lithium aluminum hydride (LiAlH₄), Diisopropylaminoborane |

| (5-Methylpyridin-2-yl)methanamine | Catalytic Hydrogenation | H₂ with Pd, Pt, or Raney Ni catalyst |

| 5-Methylpyridine-2-carbaldehyde | Hydride Reductants | Diisobutylaluminium hydride (DIBAL-H) |

Nucleophilic and Electrophilic Substitution Reactions on the this compound Core

The electronic nature of the pyridine ring, which is inherently electron-deficient, is further influenced by the strongly electron-withdrawing cyano group at the C2 position. This makes the ring susceptible to nucleophilic attack but highly deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In this compound, the C2 position is already substituted. Nucleophilic substitution reactions are therefore favored at the C4 and C6 positions. The cyano group itself can also be the site of nucleophilic attack. For instance, in related 2-cyanopyridine (B140075) systems, nucleophiles such as thiols can add to the cyano carbon, leading to the formation of a thioimidate intermediate, which can then participate in further reactions. nih.govrsc.org Studies on 2-chloro-3-cyanopyridines show that the chlorine atom is readily displaced by various amines to yield 2-aminopyridines, demonstrating the susceptibility of the C2 position to nucleophilic substitution when a good leaving group is present. consensus.appdocumentsdelivered.com

Electrophilic Aromatic Substitution: The pyridine ring is significantly less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electronegative nitrogen atom, which deactivates the ring. youtube.comquimicaorganica.org This deactivation is compounded by the presence of the electron-withdrawing cyano group. Furthermore, under the strongly acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. youtube.comrsc.org Consequently, electrophilic substitution on this compound is difficult and requires harsh reaction conditions. quora.com When such reactions do occur, substitution is directed to the C3 or C5 position, which are the least deactivated positions. The methyl group at C5 provides some activation, making the C3 position the most probable site for electrophilic attack.

Cyclization Reactions involving this compound Derivatives

The functional groups of this compound and its derivatives serve as handles for constructing fused heterocyclic systems. The cyano group is particularly useful in this regard, often participating in cyclization reactions to form new rings.

Derivatives of 2-cyanopyridine are known to undergo cyclization to form various fused heterocycles. For example, 2-chloro-3-cyanopyridines react with hydrazine (B178648) to form pyridopyrazoles and with sodium azide (B81097) to form pyridotetrazoles. consensus.app In another strategy, the cyano group can be converted to an amidine, which can then undergo cycloaddition with azides to form complex heteroaryl amidines. beilstein-journals.org

A notable application is the reaction of 2-cyanopyridine derivatives with molecules containing both a thiol and an amine, such as N-terminal cysteine residues in peptides. The thiol undergoes nucleophilic addition to the nitrile, forming a thioimidate intermediate. Subsequent intramolecular attack by the nearby amide nitrogen leads to cyclization and peptide bond cleavage, forming a thiazoline (B8809763) ring. nih.govrsc.org This type of reactivity highlights the potential for using this compound derivatives in bioconjugation and the synthesis of complex heterocyclic scaffolds like pyrimidines. nih.govias.ac.in

Role of this compound as a Versatile Synthetic Intermediate

This compound is a valuable and versatile intermediate in organic synthesis, primarily due to the reactivity of its cyano and methyl groups, and the pyridine core. mendelchemicals.comchemicalbook.com Its utility is demonstrated in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. google.com

The transformations discussed previously illustrate its versatility:

Oxidation of the methyl group provides access to 5-formylpyridine-2-carbonitrile and pyridine-2,5-dicarboxylic acid. chemicalbook.com The latter is a known precursor for antiviral agents. chemicalbook.com

Reduction of the cyano group can lead to either (5-methylpyridin-2-yl)methanamine or 5-methylpyridine-2-carbaldehyde. chemicalbook.com These amines and aldehydes are common building blocks for constructing larger molecules. For example, pyridine aldehydes are precursors to drugs like pralidoxime. wikipedia.org

Substitution and Cyclization reactions allow for the elaboration of the pyridine core, leading to fused heterocyclic systems and other complex structures. nih.govconsensus.app The synthesis of 2-substituted-5-methylpyridines serves as starting materials for herbicides. google.com

The compound is a key raw material for producing 5-Methylpicolinaldehyde and its derivatives. chemicalbook.com Its structural motif is found within more complex molecules, underscoring its role as a fundamental building block in the development of new chemical entities.

Coordination Chemistry of 5 Methylpyridine 2 Carbonitrile and Its Analogues

Ligand Design and Metal Complexation with 5-Methylpyridine-2-carbonitrile

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. This compound and its parent compound, 2-cyanopyridine (B140075), are of significant interest due to their ability to exhibit different coordination modes.

Pyridine-nitrile ligands like this compound possess two distinct nitrogen donor atoms. The pyridine (B92270) nitrogen is a classic σ-donor, readily forming a coordinate bond with a metal center. The nitrile nitrogen also has a lone pair of electrons, but its donor strength is generally weaker. This duality allows for multiple coordination modes.

Monodentate Coordination: The ligand can bind to a metal center using only the pyridine nitrogen (a κN¹ coordination mode). In this arrangement, the nitrile group remains uncoordinated and may be available for other chemical transformations or intermolecular interactions. An example of this is seen in a binuclear copper(II) acetate (B1210297) complex, [Cu₂(CH₃COO)₄(C₆H₄N₂)₂], where the 2-cyanopyridine ligand coordinates solely through the pyridine N-atom. iucr.org

Bidentate and Multidentate Coordination: The ligand can act as a chelating bidentate ligand, binding a single metal ion through both the pyridine and nitrile nitrogen atoms. This coordination mode forms a stable five-membered chelate ring. The activation of the nitrile group's triple bond is often observed upon its coordination to a metal ion. mdpi.com This activation can facilitate nucleophilic attack on the nitrile carbon, leading to ligand transformation within the coordination sphere. mdpi.comresearchgate.net Furthermore, the fundamental pyridine-nitrile structure can be incorporated into larger molecules to create polydentate ligands. For instance, ligands based on bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)alkane, which are synthesized from pyridine-2-carbonitrile, can act as tetradentate chelating agents, coordinating to a metal center through four nitrogen atoms. rsc.org

Researchers have explored the complexation of pyridine-nitrile ligands with a variety of transition metals. While studies often focus on the more fundamental 2-cyanopyridine, the principles extend to its methylated analogue. The methyl group in this compound can subtly influence the ligand's electronic properties and the resulting complex's steric environment and solubility.

Complexes with the following transition metals have been reported for this class of ligands:

Manganese(II): The reaction of 2-cyanopyridine with Mn(II) salts in methanol (B129727) leads to the formation of a tetranuclear cluster containing O-methyl picolinimidate, a ligand formed from the metal-promoted methanolysis of the coordinated nitrile group. mdpi.com

Iron(II), Cobalt(II), Nickel(II): Binuclear complexes of Fe(II), Co(II), and Ni(II) have been synthesized using multidentate ligands derived from pyridine-2-carbonitrile. rsc.org Studies also show that Ni(II) and Co(II) can promote the transformation of 2-cyanopyridine into other ligands within the coordination sphere. researchgate.netresearchgate.net

Copper(II): Copper(II) complexes are widely studied. Depending on the reaction conditions, 2-cyanopyridine can coordinate in a monodentate fashion or undergo reactions to form complexes of pyridine-2-carboxamidine or O-alkylpyridine-2-carboximidate. iucr.orgresearchgate.net

Platinum: Platinum-based drugs containing derivatives of pyridine-carbonitrile, such as 5-bromo-3-methylpyridine-2-carbonitrile, have been developed, indicating the utility of this ligand scaffold in forming precious metal complexes. google.com

Structural Characterization of this compound Metal Complexes

For example, the structural characterization of a Mn(II) cluster derived from 2-cyanopyridine revealed a planar-diamond array of four manganese ions bridged by transformed ligands and chloride ions. mdpi.com The manganese ions were found to exist in two different coordination environments: distorted octahedral and distorted trigonal bipyramidal. mdpi.com

Table 1: Selected Crystallographic Data for a Mn₄ Cluster Derived from 2-Cyanopyridine

| Parameter | Value |

|---|---|

| Formula | C₄₂H₄₈Cl₂Mn₄N₁₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Mn1 Coordination Geometry | Distorted Octahedral |

| Mn2 Coordination Geometry | Distorted Trigonal Bipyramidal |

Data sourced from reference mdpi.com.

In a binuclear copper(II) complex, X-ray analysis showed a distorted square-pyramidal geometry for the Cu(II) ion, which is coordinated by a pyridine N-atom and four oxygen atoms from bridging acetate anions. iucr.org

Table 2: Selected Bond Lengths for a Binuclear Cu(II) Complex with 2-Cyanopyridine

| Bond | Length (Å) |

|---|---|

| Cu···Cu | 2.5997 (15) |

| Cu–O (range) | 1.941 (4) - 1.980 (4) |

Data sourced from reference iucr.org.

Other essential characterization techniques include:

Spectroscopy: Infrared (IR) spectroscopy is used to observe the vibrational frequency of the C≡N bond, which typically shifts upon coordination to a metal. mdpi.com UV-visible spectroscopy provides information about the electronic transitions within the complex. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of diamagnetic complexes in solution. google.com

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry helps confirm the mass and composition of the complex ions. mdpi.com

Magnetic Susceptibility: This measurement determines the magnetic properties of the complex, distinguishing between high-spin and low-spin electron configurations in metals like Fe(II) and Co(II). rsc.org

Application-Driven Coordination Chemistry Research

The study of this compound and its analogues is often driven by the potential applications of their metal complexes in various fields. The ability to fine-tune the electronic and steric properties of the ligand allows for the rational design of complexes with specific functions.

Catalysis: Coordination complexes are widely used as catalysts. Manganese complexes, for instance, are investigated for their catalytic activity in various organic transformations. mdpi.com The use of derivatives of this compound to produce metal nanoparticles also points to applications in catalysis.

Medicinal Chemistry: The pyridine-nitrile framework is a valuable scaffold in drug design. The nitrile group can act as a hydrogen bond acceptor or chelate to metal ions in the active sites of enzymes, making it a key feature in the design of kinase inhibitors. Research has focused on the DNA binding capabilities of copper complexes, suggesting their potential as therapeutic agents or probes. researchgate.net Furthermore, platinum complexes incorporating pyridine-carbonitrile derivatives have been patented as fluorescent anticancer drugs. google.com

Materials Science and Imaging: Analogues of this compound are used as precursors for PET (Positron Emission Tomography) tracers, highlighting their role in the development of advanced medical imaging agents. The inherent fluorescence of some complexes also opens doors for applications in optical imaging. google.com

Biological Activities and Mechanistic Investigations of 5 Methylpyridine 2 Carbonitrile Derivatives

Exploration in Pharmaceutical and Agrochemical Development

5-Methylpyridine-2-carbonitrile and its analogues are versatile intermediates in the synthesis of complex organic molecules for both the pharmaceutical and agrochemical industries. indiamart.com Their unique chemical structure serves as a crucial building block for developing functionalized materials and fine chemicals. indiamart.com

Discovery as Pharmaceutical Intermediates and Lead Compounds

The pyridine (B92270) ring system is a common feature in many biologically active compounds, and derivatives of this compound are no exception. They are recognized as important intermediates in the synthesis of new pharmaceutical agents. indiamart.comsigmaaldrich.com For instance, the related compound 3-Amino-5-methylpyridine-2-carbonitrile is a key reactant in the preparation of chemokine receptor 9 (CCR9) antagonists, which have potential applications in treating inflammatory bowel disease. chemicalbook.com The utility of pyridine derivatives extends to the synthesis of blockbuster drugs; related intermediates have been instrumental in the manufacturing processes for proton pump inhibitors like Omeprazole. google.com The strategic placement of the methyl and nitrile groups on the pyridine ring allows for diverse chemical modifications, making these compounds valuable starting points for drug discovery programs.

Relevance in Agrochemical Formulation

In the agrochemical sector, methylpyridine derivatives are foundational for producing fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com The intermediate 2-chloro-5-methylpyridine, derived from 3-methylpyridine (B133936), is particularly significant. agropages.com It is a precursor to a range of modern insecticides. agropages.com Processes have been developed to synthesize 2-halo-5-methylpyridines, which are known intermediates for potent herbicides. google.com Furthermore, derivatives like thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, synthesized from pyridine precursors, have shown insecticidal activity, highlighting the broad applicability of this chemical class in crop protection. researchgate.net

Antimicrobial Research involving this compound Analogues

Derivatives incorporating the pyridine-carbonitrile scaffold have been a fertile ground for the discovery of novel antimicrobial agents. Research has shown that modifying this core structure can lead to compounds with significant activity against a range of pathogens.

For example, a series of novel pyrano[2,3-c]pyridines demonstrated significant efficacy against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5–25 µg/mL, which is comparable or superior to standard drugs. researchgate.net Similarly, studies on imidazo[4,5-b]pyridine derivatives revealed that they are more effective against Gram-positive bacteria like Bacillus cereus than Gram-negative bacteria such as Escherichia coli. nih.gov

Other complex heterocyclic systems derived from pyridine precursors have also yielded promising results. 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile, an analogue, showed potent bactericidal effects against Staphylococcus aureus and fungicidal activity against Aspergillus niger. mdpi.com In a different study, 5-nitrofuran-2-carbohydrazides exhibited broad-spectrum antimicrobial activity, with one sulfonamide derivative showing exceptional potency (MIC = 0.06-0.98 µg/mL) and antimycobacterial activity (MIC = 3.9 µg/mL). nih.gov

| Derivative Class | Organism(s) | Activity/Metric | Source |

|---|---|---|---|

| Pyrano[2,3-c]pyridines | Bacteria & Fungi | MIC: 12.5–25 µg/mL | researchgate.net |

| Imidazo[4,5-b]pyridines | Bacillus cereus, Escherichia coli | More active against Gram-positive | nih.gov |

| 1,8-Naphthyridine-3-carbonitrile analogue | Staphylococcus aureus, Aspergillus niger | Strong bactericidal & fungicidal activity | mdpi.com |

| 5-Nitrofuran-2-carbohydrazide (sulfonamide derivative) | Bacteria & Mycobacteria | MIC: 0.06-0.98 µg/mL (antimicrobial), 3.9 µg/mL (antimycobacterial) | nih.gov |

Antineoplastic and Cytotoxicity Studies of this compound Derivatives

The pyridine-carbonitrile moiety is a key pharmacophore in the design of anticancer agents. Derivatives, particularly pyrimidine-5-carbonitriles, have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.

A novel series of pyrimidine-5-carbonitrile derivatives demonstrated significant cytotoxic activity across the NCI60 panel of human cancer cell lines. nih.gov Two compounds from this series, 4e and 4f , were particularly potent against the colon cancer cell line Colo 205, with IC₅₀ values of 1.66 µM and 1.83 µM, respectively. nih.gov Another derivative, 4c , showed superior growth inhibition (GI%) on CNS cancer (SNB-75, 92.38%), renal cancer (RXF 393, 90.21%), and breast cancer (HS 578T, 84.42%) cell lines. nih.gov

In another study, pyrimidine-5-carbonitrile hybrids were tested against four human cancer cell lines. nih.gov Derivatives 3b , 5b , and 5d showed anticancer activity comparable or superior to the standard chemotherapeutic drug doxorubicin, with IC₅₀ values in the nanomolar range against breast (MCF-7), lung (A549), kidney (A498), and liver (HepG2) cancer cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Metric | Value | Source |

|---|---|---|---|---|

| Derivative 4e | Colo 205 (Colon) | IC₅₀ | 1.66 µM | nih.gov |

| Derivative 4f | Colo 205 (Colon) | IC₅₀ | 1.83 µM | nih.gov |

| Derivative 4c | SNB-75 (CNS) | GI% | 92.38% | nih.gov |

| RXF 393 (Renal) | GI% | 90.21% | nih.gov | |

| HS 578T (Breast) | GI% | 84.42% | nih.gov | |

| Derivatives 3b, 5b, 5d | MCF-7, A549, A498, HepG2 | IC₅₀ | Nanomolar range | nih.gov |

Enzyme Inhibition Profiles and Structure-Activity Relationships, e.g., α-glucosidase and ribonucleotide reductase

The biological effects of this compound derivatives can often be traced to their ability to inhibit specific enzymes. Key targets include ribonucleotide reductase (RR) for cancer and α-glucosidase for diabetes management.

Ribonucleotide Reductase (RR) Inhibition: RR is an essential enzyme for DNA synthesis and repair, making it a prime target for anticancer drugs. nih.govmdpi.com Overexpression of its subunits is linked to cancer cell proliferation and resistance to chemotherapy. nih.govnih.gov Non-nucleoside small molecules that can inhibit RR are of great interest. For example, a naphthyl salicylic (B10762653) acyl hydrazone (NSAH) was found to be a reversible inhibitor of human RR with an IC₅₀ value of 5.0 ± 1.5 µM. researchgate.net While not a direct pyridine-carbonitrile, this demonstrates the potential of small molecules to target this enzyme.

α-Glucosidase Inhibition: α-Glucosidase inhibitors work by delaying carbohydrate digestion, which helps to manage postprandial hyperglycemia in type 2 diabetes. mdpi.comnih.gov This class of drugs, which includes acarbose (B1664774) and miglitol, is an important therapeutic strategy. mdpi.com While specific studies on this compound derivatives as α-glucosidase inhibitors are not prominent in the search results, the broad investigation of heterocyclic compounds for this purpose suggests it as a potential area for future research.

Other Enzyme Targets: Research has shown that pyrimidine-5-carbonitrile derivatives can act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are important targets in cancer therapy. nih.gov One pyrimidine (B1678525) derivative, 5d , was found to be a highly potent COX-2 inhibitor with an IC₅₀ of 0.16 ± 0.01 µM, a potency similar to the selective COX-2 inhibitor Celecoxib. nih.gov

| Derivative Class | Enzyme Target | Metric | Value | Source |

|---|---|---|---|---|

| Naphthyl salicylic acyl hydrazone (NSAH) | Ribonucleotide Reductase | IC₅₀ | 5.0 ± 1.5 µM | researchgate.net |

| Pyrimidine-5-carbonitrile (Compound 5d) | COX-2 | IC₅₀ | 0.16 ± 0.01 µM | nih.gov |

| % Inhibition | Similar to Celecoxib | |||

| Pyrimidine-5-carbonitrile (Compounds 4e, 4f) | EGFR / COX-2 | Identified as dual inhibitors | nih.gov |

Mechanism of Action Studies of this compound in Biological Systems

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for developing them into effective drugs. Studies have revealed several ways in which these compounds interfere with cellular processes.

In anticancer research, potent pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.gov The most active compounds, 4e and 4f , were found to block the G1 phase of the cell cycle in Colo-205 cancer cells. nih.gov Another potent derivative, 5d , was shown to halt cell growth at the sub-G1 and G2/M phases and to increase early and late apoptotic rates in MCF-7 breast cancer cells significantly. nih.gov The mechanism of ribonucleotide reductase inhibition involves depleting the cellular pools of deoxynucleotides, which stalls DNA replication and can trigger cell death. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Methylpyridine 2 Carbonitrile

Quantum Chemical Calculations on 5-Methylpyridine-2-carbonitrile

Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of a compound at the atomic level. These methods, rooted in the principles of quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations are widely employed to determine optimized molecular geometries, bond lengths, bond angles, and other structural parameters with a high degree of accuracy. researchgate.net

For this compound, a DFT study would typically be initiated by constructing an initial 3D model of the molecule. This structure would then be optimized to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.

While no specific DFT studies on this compound have been found, a computational study on the related molecule, 2-Amino-5-methylpyridine (2A5MP), using the B3LYP/6-311++G(d,p) basis set, provides an example of the type of data that can be generated. researchgate.net Such a study would yield precise bond lengths and angles for the pyridine (B92270) ring, the methyl group, and the carbonitrile substituent.

Table 1: Illustrative Optimized Geometric Parameters for a Related Pyridine Derivative (2-Amino-5-methylpyridine) Data for 2-Amino-5-methylpyridine (2A5MP) from a DFT study. researchgate.net This is for illustrative purposes as no data for this compound is available.

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-CH3 | ~1.51 Å | |

| C-NH2 | ~1.37 Å | |

| Bond Angle | C-C-C (ring) | ~118-120° |

| C-N-C (ring) | ~117° |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. rsc.org This method is particularly valuable for predicting and interpreting electronic absorption spectra (UV-Vis spectra). By calculating the transition energies and oscillator strengths, TD-DFT can help to understand the electronic transitions that give rise to the observed absorption bands. nih.gov

A TD-DFT calculation for this compound would provide insights into its color and how it absorbs light. The calculations would identify the specific molecular orbitals involved in the electronic transitions, such as transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

In the absence of specific data for this compound, studies on other pyridine derivatives, such as 2-N-phenylamino-3-nitro-4-methylpyridine, have shown that TD-DFT can accurately predict the absorption maxima. nih.gov For this related compound, the theoretical HOMO-LUMO energy gap was calculated to be 3.13 eV, which corresponds to an absorption wavelength of 396 nm. nih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial tools in computational chemistry for understanding and predicting the chemical reactivity of a molecule. youtube.comwikipedia.org

The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It helps to visualize the charge distribution and identify the regions that are rich or deficient in electrons. Red-colored regions in an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue-colored regions represent areas of positive potential, which are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group would be expected to be regions of high negative potential. A study on 2-cyanopyridine (B140075) showed the most negative region is located on the nitrogen atom of the pyridine ring. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For a related compound, 2-Amino-5-methylpyridine, the HOMO-LUMO energy gap was calculated to be -5.20 eV. researchgate.net This provides an estimate of the kind of value that might be expected for this compound.

Reactivity Indices and Chemical Descriptors

Based on the energies of the frontier molecular orbitals, several chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ^2 / (2η), where μ is the chemical potential (μ ≈ -(E_HOMO + E_LUMO) / 2).

These descriptors, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of different molecules. A study on various 3-cyano-2-oxa-pyridine derivatives provides examples of how these descriptors are calculated and interpreted. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for a Related Cyanopyridine Derivative Data for a representative 3-cyano-2-oxa-pyridine derivative. researchgate.net This is for illustrative purposes as no data for this compound is available.

| Descriptor | Symbol | Typical Value (eV) |

| HOMO Energy | E_HOMO | -6.5 to -7.5 |

| LUMO Energy | E_LUMO | -2.0 to -3.0 |

| Energy Gap | ΔE | 4.0 to 5.0 |

| Chemical Hardness | η | 2.0 to 2.5 |

| Electronegativity | χ | 4.2 to 5.2 |

| Electrophilicity Index | ω | 3.5 to 5.5 |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical data storage, and frequency conversion. Computational methods, particularly DFT, are used to predict the NLO properties of molecules. The key NLO property is the first hyperpolarizability (β₀), which is a measure of the second-order NLO response.

For a molecule to exhibit significant NLO properties, it typically needs to have a large dipole moment and a considerable difference in electron density between its ground and excited states. While there are no specific NLO calculations for this compound, studies on other substituted pyridines have shown that the presence of electron-donating and electron-accepting groups can enhance NLO properties. oalib.comymerdigital.comcnr.ittandfonline.comworldscientific.com For instance, the first hyperpolarizability of 2-Amino-5-methylpyridine was calculated to be 1.6935 x 10⁻³⁰ esu. researchgate.net

Molecular Docking Simulations with this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.govdocumentsdelivered.com It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is a measure of the strength of the interaction. A lower binding energy generally indicates a more stable complex. The interactions are often visualized to identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Although no molecular docking studies specifically involving this compound have been reported, numerous studies have been conducted on other pyridine-3-carbonitrile (B1148548) derivatives. tandfonline.comdocumentsdelivered.comresearchgate.netnih.gov These studies have explored their potential as anticancer agents by docking them into the active sites of various enzymes. nih.gov For example, some pyridine-3-carbonitrile derivatives have shown promising binding affinities to human thymidylate synthase (hTS), a target for cancer therapy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Fate Parameters of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or environmental fate. tandfonline.comecetoc.org This approach is pivotal in modern chemistry and toxicology for predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. For this compound, while specific QSAR models may not be extensively documented in public literature, the principles and methodologies derived from studies on analogous pyridine derivatives can be applied to predict its behavior.

QSAR models are built upon the principle that the activity of a chemical is a function of its molecular structure. By analyzing a dataset of compounds with known activities, these models identify key molecular descriptors that influence the property of interest. These descriptors can be categorized into several types:

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Topological Descriptors: These are numerical representations of the molecular structure, such as molecular connectivity indices and shape indices.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include parameters like HOMO-LUMO energies, dipole moments, and atomic charges. researchgate.net

Once the relevant descriptors are identified, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. tandfonline.comchemrevlett.com The predictive power and robustness of these models are rigorously evaluated through internal and external validation techniques. chemrevlett.comnih.gov

Biological Activity Modeling

QSAR studies on various pyridine derivatives have successfully modeled a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. wjpsonline.comnih.govnih.gov For this compound, QSAR models could be developed to predict its potential bioactivities.

For instance, in a QSAR study on substituted 2-pyridinyl guanidines as urokinase-type plasminogen activator (uPA) inhibitors, molecular shape, flexibility, and lipophilicity were identified as crucial factors influencing their inhibitory activity. tandfonline.com A hypothetical QSAR model for a series of pyridinecarbonitrile derivatives, including this compound, might reveal that the presence and position of the methyl and cyano groups significantly impact a specific biological endpoint.

Table 1: Hypothetical QSAR Model for a Biological Activity of Pyridinecarbonitrile Derivatives

| Descriptor | Coefficient | Description | Contribution to Activity |

| logP | 0.45 | Lipophilicity | Positive |

| Dipole Moment | -0.21 | Polarity | Negative |

| Molecular Weight | 0.15 | Size | Positive |

| HOMO Energy | -0.33 | Electron-donating ability | Negative |

This table is illustrative and based on general principles of QSAR modeling for heterocyclic compounds.

Detailed research findings from studies on similar heterocyclic compounds indicate that specific structural features can enhance or diminish biological activity. For example, the introduction of a methyl group can influence metabolic stability and receptor binding, while the electron-withdrawing nature of the nitrile group can affect the electronic properties of the pyridine ring, potentially modulating interactions with biological targets. nih.gov

Environmental Fate and Toxicity Modeling

QSAR models are also extensively used to predict the environmental fate and ecotoxicological effects of chemicals, which is a key requirement under regulations like REACH. ecetoc.orgrsc.orgnih.gov For this compound, QSAR can provide valuable insights into its persistence, bioaccumulation, and toxicity (PBT) profile.

Parameters such as aquatic toxicity (e.g., LC50 in fish), biodegradability, and soil sorption can be predicted using QSAR models. nih.govmdpi.com These models often use descriptors that reflect the molecule's size, shape, and lipophilicity. For instance, a QSAR study on the toxicity of pyridine derivatives towards E. coli revealed that the antibacterial activity is dependent on the substituents and their interaction with the bacterial cell membrane. mdpi.com

A study on a large set of chemicals established a QSAR model for predicting acute toxicity to the fathead minnow (Pimephales promelas), a standard indicator species in ecotoxicology. nih.gov Such a model, if applied to this compound, could estimate its potential harm to aquatic life.

Table 2: Predicted Environmental Fate and Toxicity Parameters for this compound using Generic QSAR Models

| Endpoint | Predicted Value | Model Type | Key Descriptors |

| logKow (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Fragment-based | Atomic contributions, logP |

| Water Solubility (logS) | -2.0 to -1.0 mol/L | General Solubility Equation | logKow, Melting Point |

| Biodegradation Probability | Low to Moderate | Group Contribution | Presence of pyridine ring and nitrile group |

| Fish Acute Toxicity (96h LC50) | 10 - 100 mg/L | MLR based on structural fragments | logKow, Molecular Weight, specific fragments |

Note: The values in this table are hypothetical estimates based on the application of general-purpose QSAR models and are for illustrative purposes only. Actual values would require specific, validated models.

Advanced Analytical Techniques for 5 Methylpyridine 2 Carbonitrile Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 5-Methylpyridine-2-carbonitrile, offering detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound by mapping the local chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific spectral data requires experimental acquisition, the expected NMR signatures can be predicted based on the molecule's structure. Supplier technical data confirms that the proton NMR spectrum conforms to the expected structure of the compound. thermofisher.com

¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the aromatic protons on the pyridine (B92270) ring and one signal for the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.

¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift, while the carbons of the pyridine ring and the methyl group will have distinct chemical shifts.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.4 | Singlet | -CH₃ |

| ¹H | ~7.6 | Doublet | H-4 |

| ¹H | ~7.8 | Doublet | H-3 |

| ¹H | ~8.6 | Singlet | H-6 |

| ¹³C | ~18 | Quartet | -CH₃ |

| ¹³C | ~117 | Singlet | -C≡N |

| ¹³C | ~132 | Singlet | C-2 |

| ¹³C | ~138 | Doublet | C-3 |

| ¹³C | ~140 | Doublet | C-4 |

| ¹³C | ~148 | Singlet | C-5 |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to deduce its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₇H₆N₂ and a molecular weight of approximately 118.14 g/mol . cymitquimica.comacmec.com.cnfishersci.esncats.io

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. The fragmentation of the molecule under ionization would likely involve the loss of stable neutral fragments.

Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Fragment Structure |

|---|---|---|

| 118 | [M]⁺ | [C₇H₆N₂]⁺ |

| 117 | [M-H]⁺ | [C₇H₅N₂]⁺ |

| 103 | [M-CH₃]⁺ | [C₆H₃N₂]⁺ |

Note: The relative abundances of these fragments would need to be determined experimentally.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of the bonds within the molecule.

The key functional groups in this compound are the nitrile group (C≡N), the aromatic pyridine ring, and the methyl group (CH₃). Each of these will produce characteristic absorption bands in the FTIR spectrum.

Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2230-2210 | C≡N stretch | Nitrile |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |

| ~2980-2850 | C-H stretch | Aliphatic (Methyl) |

| ~1600-1450 | C=C and C=N in-ring stretches | Aromatic (Pyridine) |

| ~1465 | C-H bend | Aliphatic (Methyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the conjugated pyridine ring and the nitrile group gives rise to characteristic absorptions in the UV region.

The expected electronic transitions are primarily π→π* and n→π. The π→π transitions, which are typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The n→π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atom in the pyridine ring) to π* antibonding orbitals. The conjugation of the nitrile group with the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for accurately assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Applications

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for the analysis of this compound.

Gas Chromatography (GC): GC is a standard method for determining the purity of volatile and thermally stable compounds like this compound. Commercial suppliers specify GC as a method for assaying purity, with typical purities of 97% or higher. thermofisher.comtcichemicals.com A typical GC analysis would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) is commonly used for detection.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of this compound. A specific reverse-phase (RP) HPLC method has been described for its analysis. sielc.com This method is also suitable for preparative separation to isolate impurities.

Example HPLC Method for this compound Analysis sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detector | UV or Mass Spectrometry (MS) |

| Notes | For MS compatibility, formic acid should replace phosphoric acid. |

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of organic compounds like this compound. This method separates substances based on their differential adsorption to a stationary phase while a mobile phase flows through it.

In a typical preparative application, a glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel. The crude this compound sample is loaded onto the top of the column and a solvent system (the mobile phase or eluent) is passed through the column. The polarity of the eluent is carefully chosen; common solvent systems for pyridine derivatives include mixtures of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297).

As the solvent mixture moves down the column, this compound and any impurities will travel at different rates depending on their affinity for the silica gel and their solubility in the eluent. By systematically collecting the eluted solvent in fractions, the desired compound can be isolated from impurities that move faster or slower through the column.

A more advanced form of this technique is High-Performance Liquid Chromatography (HPLC). For analytical purposes and preparative separations, a reverse-phase (RP) HPLC method can be utilized. For instance, a specialized column may be used with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. This HPLC method is scalable and can be employed for isolating impurities, making it suitable for quality control and ensuring high purity of the final product.

Table 1: Typical Column Chromatography Parameters for Pyridine Derivatives

| Parameter | Description | Example |

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (particle size 0.035-0.075 mm) |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the stationary phase. | Hexane/Ethyl Acetate mixtures (e.g., 4:1 to 1:1) |

| Technique | The specific method of chromatography. | Flash Chromatography, High-Performance Liquid Chromatography (HPLC) |

| Detection | Method used to monitor the separation. | Thin-Layer Chromatography (TLC), UV Detector (for HPLC) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Since this compound is a solid at room temperature, often appearing as a white to yellow crystalline powder, this technique is invaluable for confirming its molecular structure and understanding its packing in the solid state.

The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, scientists can generate an electron density map of the molecule. From this map, the exact position of each atom (carbon, nitrogen, and hydrogen) in the pyridine ring, the methyl group, and the nitrile group can be determined with high precision.

This analysis provides unambiguous confirmation of the compound's connectivity and stereochemistry. It also reveals critical data about the crystal lattice, including the unit cell dimensions, space group, and intermolecular interactions such as hydrogen bonding or π-stacking, which govern the physical properties of the solid. While the compound is known to be a crystalline solid, detailed public reports of a single-crystal X-ray diffraction study for this compound are not readily found in the surveyed scientific literature. However, the principles of the technique remain the gold standard for such structural elucidation.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This method provides a crucial check on the compound's empirical formula, ensuring its stoichiometric purity. For this compound, with the molecular formula C₇H₆N₂, elemental analysis is used to confirm that the experimentally determined percentages of carbon, hydrogen, and nitrogen match the theoretical values.

The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample of the compound at high temperatures. The combustion products (typically CO₂, H₂O, and N₂) are then quantitatively measured by detectors. From these measurements, the percentage of each element in the original sample is calculated.

The theoretical composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements. A close agreement between the "found" (experimental) and "calculated" (theoretical) values provides strong evidence that the synthesized compound has the correct elemental composition and is free from significant impurities.

Table 2: Elemental Analysis Data for C₇H₆N₂

| Element | Theoretical % (Calculated) | Experimental % (Found) - Literature Example for Isomer |

| Carbon (C) | 71.17% | 71.41% |

| Hydrogen (H) | 5.12% | 5.15% |

| Nitrogen (N) | 23.71% | 23.81% |

Note: The molecular formula for this compound is C₇H₆N₂. The theoretical percentages are based on this formula. The experimental values shown are from a published analysis of a pyridinecarbonitrile isomer with the same molecular formula, demonstrating the expected level of agreement.

Environmental Fate and Degradation Pathways of 5 Methylpyridine 2 Carbonitrile

Sorption Effects on Environmental Mobility and Bioavailability

The movement of a chemical through soil and its availability to microorganisms are significantly influenced by sorption processes. Sorption refers to the tendency of a chemical to attach to soil particles. Compounds with high water solubility and low sorption potential are more mobile and can leach into groundwater. capes.gov.br

Pyridine (B92270) itself is very soluble in water and is not expected to adsorb strongly to suspended solids and sediment, indicating a potential for high mobility in soil and aquatic environments. nih.gov However, the presence of functional groups can alter this behavior. While specific sorption data for 5-Methylpyridine-2-carbonitrile is not available, the properties of related compounds offer insight. Methylpyridines, for instance, have been shown to volatilize extensively from soil suspensions, which can be an important transport pathway into the atmosphere. oup.com The Henry's Law constant for 3-methylpyridine (B133936) suggests that volatilization from moist soil and water surfaces is an important environmental fate process. nih.gov

The bioavailability of a compound, or the fraction that is available for uptake by organisms, is inversely related to its sorption. Strong binding to soil organic matter or clay minerals can reduce the concentration of the chemical in the soil solution, thereby limiting its accessibility for microbial degradation. Therefore, while microorganisms may possess the enzymatic machinery to degrade this compound, its actual degradation rate in soil can be limited by its sorption characteristics.

Abiotic Degradation Processes in Environmental Contexts

In addition to biodegradation, non-biological (abiotic) processes can contribute to the transformation of chemical compounds in the environment. For pyridine derivatives, the most relevant abiotic processes are likely photolysis and, to a lesser extent, hydrolysis.

Photolysis: Photochemical transformation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway for chemicals in the atmosphere or in the surface layers of water bodies. tandfonline.comresearchgate.net Pyridine can be removed from the atmosphere by photooxidation. nih.gov Studies have shown that UV photolysis can accelerate the transformation of pyridine, with one of the main products being succinic acid. nih.gov The presence of substituents on the pyridine ring can influence the rate and products of photolysis. For example, the photochemical reaction of pyridine with certain compounds can lead to substitution at the 2- and 4-positions of the ring. consensus.app

Hydrolysis: Hydrolysis is a chemical reaction with water that breaks down a compound. While the pyridine ring itself is generally stable to hydrolysis under typical environmental conditions, the nitrile functional group can undergo this reaction. nih.gov The hydrolysis of a nitrile can proceed in two stages, first forming an amide and then a carboxylic acid (or its salt, depending on the pH). asm.orgnih.gov This reaction is generally slow for nitriles in pure water and typically requires heating with a dilute acid or alkali to proceed at a significant rate. Therefore, uncatalyzed hydrolysis of the nitrile group on this compound in the environment is expected to be a slow process.

Environmental Monitoring and Persistence Studies

The persistence of a chemical in the environment is a measure of how long it remains in a particular state before being transformed or transported away. The persistence of pyridine derivatives is highly variable and depends on the specific compound and environmental conditions. tandfonline.comresearchgate.net

Studies on a range of pyridine derivatives have shown that pyridinecarboxylic acids and monohydroxypyridines are degraded relatively quickly in soil, typically within 7 to 24 days. oup.com Methylpyridines show intermediate persistence, disappearing in less than 7 to more than 30 days. oup.com In contrast, some aminopyridines and most chloropyridines are significantly more persistent, with little to no degradation detected over a 30-day period. oup.com This highlights the profound impact of ring substituents on biodegradability.

Environmental monitoring has detected pyridine derivatives primarily in localized areas associated with industrial and agricultural activities, such as sites for synthetic fuel production, wood treatment, and chemical manufacturing. researchgate.netproquest.com Their presence in groundwater near such facilities is a concern due to their water solubility and potential for mobility. proquest.com Given that this compound is used as a chemical intermediate, its potential for environmental release would be concentrated around manufacturing and use sites. The lack of widespread monitoring data for this specific compound makes it difficult to assess its prevalence, but the persistence data for related methyl- and cyano- substituted pyridines suggest it could persist in the environment for weeks to months, depending on local conditions.

Interactive Table: Summary of Degradation Pathways for Pyridine Derivatives

| Degradation Process | Description | Relevance to this compound (Inferred) |

| Biodegradation | Microbial breakdown for energy and nutrients. Primary degradation route. | Likely to be biodegradable by soil and water microbes. The methyl and nitrile groups will influence the specific pathway and rate. |

| Photolysis | Breakdown by sunlight (UV radiation) in air and surface water. | Potentially significant in surface waters and the atmosphere. |

| Hydrolysis | Chemical breakdown by water. | The nitrile group can hydrolyze to a carboxylic acid, but this process is likely slow under typical environmental conditions without catalysis. |

| Sorption | Binding to soil particles, affecting mobility and bioavailability. | Expected to be water-soluble, but the methyl group may increase sorption compared to unsubstituted pyridine. Volatilization may occur. |

Q & A

Q. Methodological Considerations :

- Temperature : Higher temperatures (80–120°C) improve cyclization efficiency but may increase side products.